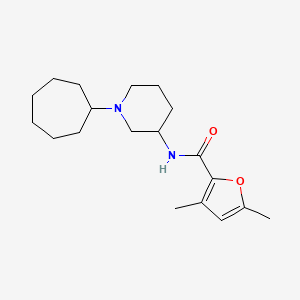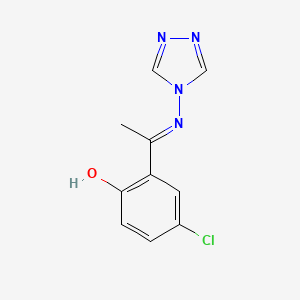
N-(1-cycloheptyl-3-piperidinyl)-3,5-dimethyl-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cycloheptyl-3-piperidinyl)-3,5-dimethyl-2-furamide, also known as CPP-115, is a compound that belongs to the class of GABA (gamma-aminobutyric acid) aminotransferase inhibitors. It is a potent and selective inhibitor of GABA aminotransferase, an enzyme that catalyzes the degradation of GABA in the brain. CPP-115 has shown potential in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.
Mechanism of Action
N-(1-cycloheptyl-3-piperidinyl)-3,5-dimethyl-2-furamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. This results in increased levels of GABA, a neurotransmitter that has inhibitory effects on neuronal activity. This increase in GABA levels leads to a reduction in neuronal excitability, which is thought to underlie the therapeutic effects of N-(1-cycloheptyl-3-piperidinyl)-3,5-dimethyl-2-furamide in various neurological disorders.
Biochemical and Physiological Effects:
N-(1-cycloheptyl-3-piperidinyl)-3,5-dimethyl-2-furamide has been shown to increase GABA levels in the brain, which leads to a reduction in neuronal excitability. This reduction in excitability has been linked to the therapeutic effects of N-(1-cycloheptyl-3-piperidinyl)-3,5-dimethyl-2-furamide in various neurological disorders. In addition, N-(1-cycloheptyl-3-piperidinyl)-3,5-dimethyl-2-furamide has been shown to have minimal effects on other neurotransmitter systems, which suggests that it has a high degree of selectivity for GABA aminotransferase.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1-cycloheptyl-3-piperidinyl)-3,5-dimethyl-2-furamide in lab experiments is its high degree of selectivity for GABA aminotransferase. This allows researchers to study the effects of inhibiting this enzyme without affecting other neurotransmitter systems. However, one limitation of N-(1-cycloheptyl-3-piperidinyl)-3,5-dimethyl-2-furamide is its relatively short half-life, which may require frequent dosing in animal studies.
Future Directions
There are several potential future directions for research on N-(1-cycloheptyl-3-piperidinyl)-3,5-dimethyl-2-furamide. One area of interest is the development of more potent and selective GABA aminotransferase inhibitors, which may have improved therapeutic efficacy in neurological disorders. In addition, there is interest in studying the effects of N-(1-cycloheptyl-3-piperidinyl)-3,5-dimethyl-2-furamide in combination with other drugs, such as antiepileptic drugs or benzodiazepines, to determine if there is a synergistic effect. Finally, there is interest in studying the long-term effects of N-(1-cycloheptyl-3-piperidinyl)-3,5-dimethyl-2-furamide on neuronal function and behavior, as well as its potential for use in human clinical trials.
Synthesis Methods
N-(1-cycloheptyl-3-piperidinyl)-3,5-dimethyl-2-furamide can be synthesized using a multi-step process that involves the reaction of 3,5-dimethyl-2-furoic acid with cycloheptylmagnesium bromide, followed by the reaction of the resulting intermediate with piperidine. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Scientific Research Applications
N-(1-cycloheptyl-3-piperidinyl)-3,5-dimethyl-2-furamide has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, N-(1-cycloheptyl-3-piperidinyl)-3,5-dimethyl-2-furamide has shown efficacy in reducing seizures in animal models of epilepsy, as well as reducing drug-seeking behavior in animal models of addiction. In addition, N-(1-cycloheptyl-3-piperidinyl)-3,5-dimethyl-2-furamide has been shown to have anxiolytic effects in animal models of anxiety.
properties
IUPAC Name |
N-(1-cycloheptylpiperidin-3-yl)-3,5-dimethylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-14-12-15(2)23-18(14)19(22)20-16-8-7-11-21(13-16)17-9-5-3-4-6-10-17/h12,16-17H,3-11,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAPSYCGCLRWGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C(=O)NC2CCCN(C2)C3CCCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cycloheptyl-3-piperidinyl)-3,5-dimethyl-2-furamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-chloro-5-iodophenyl)-5-[(5-iodo-2-furyl)methylene]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B6082292.png)
![N-(1-{1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B6082298.png)
![3-(2-fluorophenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-3-phenylpropanamide](/img/structure/B6082302.png)
![7-[(3-chlorophenyl)(hydroxy)acetyl]-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6082311.png)
![{1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}(2-pyridinyl)methanone](/img/structure/B6082313.png)
![tetrahydro-2-furanylmethyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B6082316.png)
![5-[3-(benzyloxy)-4-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6082324.png)
![4-{3-[1-(1-benzyl-3-pyrrolidinyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B6082326.png)
![2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B6082334.png)
![ethyl 6-methyl-2-{[(8-methyl-2-phenyl-4-quinolinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6082341.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-3-(2-methyl-1H-imidazol-1-yl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6082345.png)
![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6082348.png)
![4-(2,5-dimethylphenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6082353.png)
